苯甲酰白芍花苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoylalbiflorin is a monoterpenoid isolated from Paeonia lactiflora, a traditional Chinese medicine . It has been used for the research of rheumatoid arthritis, to alleviate inflammation, amenorrhea, epistaxis, abdominal pain, and other symptoms .

Synthesis Analysis

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed to determine Benzoylpaeoniflorin in rat plasma distinguishing with a monoterpene isomer, Benzoylalbiflorin . The method showed a linear response from 1 to 1000 ng/mL .Molecular Structure Analysis

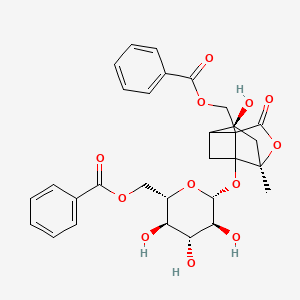

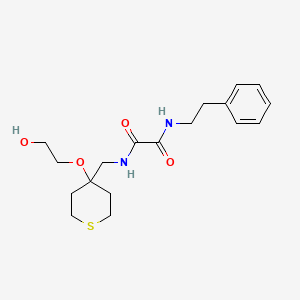

Benzoylalbiflorin has a molecular formula of C30H32O12 . It contains 79 bonds in total, including 47 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 5 six-membered rings, 2 seven-membered rings, 1 nine-membered ring, 1 aliphatic ester, 2 aromatic esters, and 4 hydroxyl groups .Physical and Chemical Properties Analysis

Benzoylalbiflorin is a powder with a molecular weight of 584.57 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .科学研究应用

1. 药代动力学和代谢

苯甲酰白芍花苷一直是药代动力学研究的主题,特别关注其在生物样品(如大鼠血浆)中的测定。例如,Zhou 和 Wang (2017 年) 开发了一种快速、选择性和灵敏的 LC-MS/MS 方法来测定大鼠血浆中的苯甲酰白芍花苷。该方法显示出 1 至 1000 ng/mL 的线性,并成功应用于大鼠的药代动力学研究 (Zhou 和 Wang,2017 年)。

2. 成骨细胞分化

Yen 等人 (2007 年) 对从芍药根中分离出的化合物进行的一项研究确定 6'-O-苯甲酰白芍花苷是一种显着增加成骨细胞 MC3T3-E1 细胞中碱性磷酸酶活性和结节矿化的化合物,表明其在骨形成和骨质疏松症预防中具有潜在应用 (Yen 等,2007 年)。

3. 通过肠-脑轴发挥抗抑郁作用

Zhao 等人 (2018 年) 研究了与苯甲酰白芍花苷密切相关的化合物白芍花苷的抗抑郁机制。研究发现,肠道微生物菌群将白芍花苷转化为苯甲酸,苯甲酸可以穿过血脑屏障,通过抑制大脑中的 D-氨基酸氧化酶发挥抗抑郁作用。这揭示了治疗抑郁症的潜在肠-脑对话机制,这可能与苯甲酰白芍花苷也相关 (Zhao 等,2018 年)。

4. 苯甲酰白芍花苷及其衍生物的分析技术

Li 等人 (2007 年) 对苯甲酰白芍花苷在内的芍药苷、白芍花苷及其衍生物的钠加合物进行了分析研究。该研究使用 (+)ESI-MSn 和 DFT 计算来了解苯甲酰白芍花苷与苯甲酰芍药苷相比的独特脱水现象。这项研究为苯甲酰白芍花苷的研究提供了先进分析方法的见解 (Li 等,2007 年)。

作用机制

Target of Action

It’s known that monoterpenoids from radix paeoniae alba, including benzoylalbiflorin, have shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharides (lps)-stimulated raw 2647 cells .

Mode of Action

Benzoylalbiflorin’s mode of action is closely related to its anti-inflammatory activities. It has been found to suppress the LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α)

Biochemical Pathways

Benzoylalbiflorin affects several biochemical pathways. It has been found to down-regulate the mRNA and protein expression level of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 cells . The mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and nuclear factor κB (NF-κB) signaling pathways are involved in mediating the role of Benzoylalbiflorin in suppressing the expression and production of pro-inflammatory cytokines .

Pharmacokinetics

Studies on similar monoterpenoids suggest that they have low bioavailability due to poor permeation, p-glycoprotein mediated efflux, and hydrolytic degradation in the intestine .

Result of Action

The result of Benzoylalbiflorin’s action is primarily the suppression of inflammation. It achieves this by inhibiting the production of pro-inflammatory cytokines and down-regulating the expression of iNOS . This leads to a reduction in the inflammatory response.

安全和危害

属性

IUPAC Name |

[(2S,3R,4R,5S,6R)-6-[[(4S,6R)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18?,19-,20-,21-,22+,23-,26+,28+,29?,30?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQGREQIJCCKHT-YWOOIFBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)

![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)

![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)

![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)

![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)